Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, also known as CPOD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrimidine Derivatives : A study by Farag, Kheder, and Mabkhot (2008) discusses the synthesis of new pyrimidine derivatives from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, showcasing the compound's utility in creating biologically active compounds with potential antimicrobial properties Farag et al., 2008.
Antimicrobial Evaluation : The synthesized pyrimidine derivatives were subjected to antimicrobial evaluation against various pathogens. The study highlights the importance of structural modification and functionalization in enhancing the antimicrobial efficacy of such compounds.
Chemical Characterization : In-depth chemical characterization, including 1H NMR, mass spectral analysis, and single crystal X-ray diffraction studies, has been conducted to elucidate the molecular structure and stability of these derivatives. For instance, Achutha et al. (2017) detailed the synthesis and structural analysis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, revealing insights into its molecular interactions and stability Achutha et al., 2017.
Regioselective Synthesis : Research by Ashton and Doss (1993) on the regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates demonstrates the synthetic versatility of similar compounds, providing a foundation for the targeted design of new derivatives with enhanced biological activities Ashton & Doss, 1993.
Pharmacological Screening : Beyond antimicrobial properties, these compounds have been screened for other pharmacological activities, indicating the broad potential of ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate derivatives in drug discovery and medicinal chemistry.
Wirkmechanismus
Target of Action
The primary targets of a compound are usually proteins or enzymes in the body that the compound interacts with. For example, some compounds might inhibit cyclooxygenases (COX-1, COX-2) enzymes .
Mode of Action
The compound interacts with its targets, often leading to changes in the function of the target. For instance, a compound might inhibit an enzyme, preventing it from carrying out its normal function .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, inhibition of an enzyme could disrupt a metabolic pathway, leading to changes in the production of certain molecules .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely, depending on the specific targets and pathways involved. Some compounds might lead to cell death, while others might alter cell function .
Eigenschaften
IUPAC Name |
ethyl 4-[(2-chlorobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-2-28-20(27)18-16(22-19(26)14-10-6-7-11-15(14)21)12-17(25)24(23-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDZDGOTGNGYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.